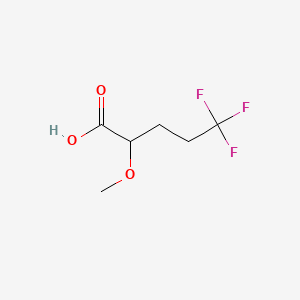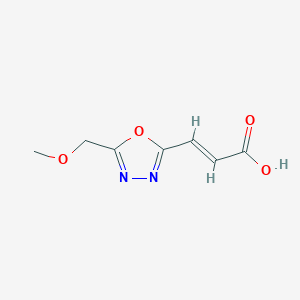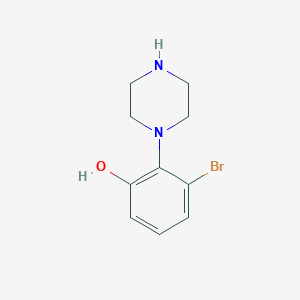![molecular formula C15H16N2O3S B13476979 (E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydroxylamine functional group, which is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine typically involves the condensation of 4-methanesulfonylbenzaldehyde with 6-methyl-3-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and requires a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This compound may also interfere with cellular pathways by modulating enzyme activity or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxybenzylideneamines: Compounds with similar hydroxylamine functional groups.
Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group.
Pyridine derivatives: Compounds with a pyridine ring structure.
Uniqueness
(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(NE)-N-[1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15+ |
Clave InChI |
GYTLYWQDGKQKLH-BMRADRMJSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)/C(=N/O)/CC2=CC=C(C=C2)S(=O)(=O)C |
SMILES canónico |
CC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
![4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)



![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)

![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)


